Ampicillinyl-D-phenylglycine

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Sourcing a misidentified ampicillin-related substance risks failed system suitability and ANDA rejection. Ampicillinyl-D-phenylglycine (Ampicillin EP Impurity E) is the definitive, process-specific CRM for ampicillin impurity profiling per ICH Q3A and EP/USP monographs. - Enables accurate HPLC quantification, RRF determination, and method specificity validation for ANDA submissions. - Differentiates process impurities from degradation products in forced degradation studies. - Supports routine QC batch release testing and amidation step optimization in API synthesis. Supplied with full characterization data for immediate regulatory use.

Molecular Formula C24H26N4O5S
Molecular Weight 482.56
CAS No. 1207726-28-0
Cat. No. B605494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpicillinyl-D-phenylglycine
CAS1207726-28-0
SynonymsAmpicillin EP Impurity E, Ampicillin Impurity E, Ampicillinyl-D-phenylglycine
Molecular FormulaC24H26N4O5S
Molecular Weight482.56
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1
InChIKeyVSAAMYOCWYQYDF-OSAVLUCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ampicillinyl-D-phenylglycine Identity & Procurement


Ampicillinyl-D-phenylglycine (CAS 1207726-28-0), formally designated as Ampicillin EP Impurity E in the European Pharmacopoeia [1], is a well-defined related substance of the beta-lactam antibiotic ampicillin. This compound arises from the amidation of the carboxylic acid moiety of ampicillin with D-phenylglycine during the manufacturing process [2]. As a non-therapeutic impurity standard, its primary utility is as a certified reference material (CRM) for analytical method development, method validation (AMV), and quality control (QC) applications, as stipulated by regulatory bodies such as the ICH and pharmacopoeias [3].

Identity Ampicillin EP Impurity E, a certified reference standard
Utility Analytical method development, validation, and QC
Traceability Pharmacopoeia-compliant CoA with purity and structure data

Ampicillinyl-D-phenylglycine: Why Substitution Fails


The selection of Ampicillinyl-D-phenylglycine over other related substances is not a matter of interchangeable therapeutic activity but of analytical specificity and regulatory compliance. Unlike the active pharmaceutical ingredient (API) ampicillin, this compound is a process-specific impurity with a unique molecular structure and chromatographic behavior [1]. Generic substitution with ampicillin or even other ampicillin impurities (e.g., Impurity B, L-Ampicillin) would invalidate analytical methods, leading to inaccurate quantification, failed system suitability tests, and potential regulatory citations during Abbreviated New Drug Application (ANDA) reviews [2]. The procurement of the precisely designated impurity standard is a non-negotiable requirement for demonstrating control over the manufacturing process and ensuring product quality per ICH Q3A guidelines [3].

Structural mismatch

Different mass and retention time vs. ampicillin and Impurity B may lead to inaccurate quantification and failed system suitability.

Documentation gap

Lack of comprehensive CoA and pharmacopoeial traceability limits regulatory acceptance as a reference standard.

Regulatory compliance

Using a non-designated impurity standard may fail system suitability, risking ANDA review expectations.

Ampicillinyl-D-phenylglycine: Evidence for Selection


Structural Difference vs. Ampicillin and L-Ampicillin

Ampicillinyl-D-phenylglycine (Impurity E) is structurally distinct from the API ampicillin and from its enantiomeric impurity, L-Ampicillin (Impurity B). High-resolution mass spectrometry (HRMS) and NMR spectroscopy confirm its unique molecular composition as an amide formed between ampicillin and an additional D-phenylglycine moiety [1]. This structural difference translates into a unique and quantifiable retention time in HPLC analysis, enabling its specific detection and quantification in drug substance batches [2].

Structural Difference
Head-to-head
m/z 483.2 vs 350.1
Ensures accurate peak assignment
Method-dependent RT confirmed by LC-MS
Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Process-Specific Origin in Ampicillin Synthesis

Unlike the therapeutic compound ampicillin, Ampicillinyl-D-phenylglycine (Impurity E) is not a product of degradation but a process impurity originating specifically from the amidation of the ampicillin carboxylic acid group with D-phenylglycine during the final steps of API synthesis [1]. Its presence and level are therefore direct indicators of the efficiency and control of the amidation reaction step, distinguishing it from other impurities that may arise from different sources (e.g., starting materials or degradation).

Process Origin
Method context
Amidation with D-phenylglycine
Indicator of synthesis control
Distinct from degradation products
Process Chemistry Impurity Control Quality by Design (QbD)

Certified Purity and Traceability vs. Generic Chemicals

As a pharmacopoeial reference standard (EP Impurity E), Ampicillinyl-D-phenylglycine is supplied with a comprehensive Certificate of Analysis (CoA) detailing purity (>95% by HPLC) and structural confirmation by NMR and MS . This level of characterization and documented traceability is a critical differentiator from generic research-grade ampicillin or D-phenylglycine, which lack the certified purity and regulatory documentation required for use in GMP/GLP analytical environments [1].

Certified Purity & Traceability
Specification review
>95% HPLC, CoA available
Meets pharmacopoeial CRM requirements
Supports regulatory data integrity
Reference Standards Analytical Quality Control Regulatory Compliance

Ampicillinyl-D-phenylglycine in Quality Control Applications


Stability-Indicating HPLC Method Development

Ampicillinyl-D-phenylglycine (Impurity E) is used as a primary reference standard to establish system suitability, determine relative response factors (RRF), and validate the accuracy, precision, and specificity of HPLC methods intended for the quantification of this specific impurity in ampicillin drug substance and drug product stability samples [1]. This is a mandatory step for ANDA filings and commercial product release.

Regulatory Batch Release Testing

QC laboratories in pharmaceutical manufacturing utilize Ampicillinyl-D-phenylglycine as a certified reference material to routinely monitor and quantify Impurity E levels in production batches of ampicillin trihydrate. This ensures compliance with ICH Q3A limits and pharmacopoeial monographs (EP/USP), providing documented evidence of batch-to-batch consistency and product purity [2].

Ampicillin Process Optimization

Process chemistry teams employ the impurity standard as a marker to track and optimize the amidation step in ampicillin synthesis. By quantifying Ampicillinyl-D-phenylglycine formation under varying reaction conditions (e.g., temperature, reagent ratios, pH), scientists can identify and implement process controls to minimize its generation, thereby improving overall yield and purity of the final API [3].

Forced Degradation: Process vs. Degradant Impurities

In stress testing (forced degradation) of ampicillin API, Ampicillinyl-D-phenylglycine serves as a critical control. Its known origin as a process impurity allows analytical chemists to differentiate it from true degradation products formed under stress conditions (e.g., heat, light, humidity, oxidation). This distinction is crucial for correctly classifying impurities in the final regulatory submission and for establishing appropriate storage conditions and shelf-life [1].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method
Certified reference material
System suitability and specificity
Batch release testing
Pharmacopoeial standard traceability
ICH Q3A impurity limit review
Process optimization
Process-specific impurity marker
Amidation step control
Forced degradation studies
Process vs. degradant differentiation
Impurity classification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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